molecular formula C32H38N6O3S B1193145 mTORC1-IN-1

mTORC1-IN-1

Cat. No.: B1193145
M. Wt: 586.755
InChI Key: ORGPLWFPUKHCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mTORC1-IN-1 (compound T1) is a rapamycin homologue (rapalog) and a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth, metabolism, and autophagy. It binds to the FKBP12-FRB domain of mTORC1 with a docking score of −11.6 kcal/mol, demonstrating high specificity for mTORC1 over mTORC2 . This selectivity makes it a valuable tool for studying mTORC1-driven pathologies, such as cancer, without confounding effects from mTORC2 inhibition. Its mechanism involves disrupting mTORC1’s interaction with downstream effectors, thereby modulating nutrient-sensing pathways .

Properties

Molecular Formula

C32H38N6O3S

Molecular Weight

586.755

IUPAC Name

2-(4-((2,4,6-Trimethyl-3-(4-(3-(methylsulfonyl)pyridin-2-yl)piperazine-1-carbonyl)phenyl)amino)piperidin-1-yl)benzonitrile

InChI

InChI=1S/C32H38N6O3S/c1-22-20-23(2)30(35-26-11-14-36(15-12-26)27-9-6-5-8-25(27)21-33)24(3)29(22)32(39)38-18-16-37(17-19-38)31-28(42(4,40)41)10-7-13-34-31/h5-10,13,20,26,35H,11-12,14-19H2,1-4H3

InChI Key

ORGPLWFPUKHCPH-UHFFFAOYSA-N

SMILES

N#CC1=CC=CC=C1N2CCC(NC3=C(C)C=C(C)C(C(N4CCN(C5=NC=CC=C5S(=O)(C)=O)CC4)=O)=C3C)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

mTORC1-IN-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

mTORC1-IN-1 belongs to the rapalog family, which includes compounds like rapamycin (sirolimus) , everolimus , and temsirolimus . These compounds share a common binding mechanism via FKBP12 but differ in selectivity and downstream effects:

Compound Target Specificity Binding Mechanism Docking Score (kcal/mol) Key Applications
This compound Selective mTORC1 FKBP12-FRB domain −11.6 Cancer, metabolic studies
Rapamycin mTORC1 > mTORC2 FKBP12-FRB domain −10.2 (estimated)* Immunosuppression, oncology
Torin1 Pan-mTOR (C1/C2) ATP-binding site N/A Autophagy, aging research
KU-0063794 Pan-mTOR (C1/C2) ATP-binding site N/A Preclinical cancer models

Note: Docking scores for rapamycin are inferred from structural studies; this compound’s score is experimentally validated .

Key Differences:

Selectivity : Unlike pan-mTOR inhibitors (e.g., Torin1, KU-0063794), this compound avoids mTORC2 inhibition, reducing off-target effects such as impaired glucose metabolism or Akt activation .

Binding Mode : Rapalogs like this compound and rapamycin require FKBP12 for activity, whereas ATP-competitive inhibitors (e.g., Torin1) target the kinase domain directly, enabling broader mTOR inhibition .

Therapeutic Utility: While rapamycin derivatives are FDA-approved for immunosuppression and cancer, this compound remains a research tool due to its niche selectivity.

Pharmacological and Mechanistic Insights

  • This compound vs. Rapamycin: this compound’s higher docking score (−11.6 vs. However, rapamycin’s clinical efficacy is tempered by its mTORC2 inhibition at higher doses, a limitation absent in this compound .
  • This compound vs. ATP-Competitive Inhibitors : ATP-competitive inhibitors (e.g., Torin1) exhibit broader anti-proliferative effects but lack the precision of this compound, which is advantageous in studies isolating mTORC1’s role in metabolic reprogramming .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mTORC1-IN-1
Reactant of Route 2
Reactant of Route 2
mTORC1-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.